molecular formula C23H30N2O2 B565015 1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3 CAS No. 1204688-15-2

1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3

Cat. No. B565015
M. Wt: 369.523
InChI Key: RIGNIZMZYKGGHY-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3” is a chemical compound with the molecular formula C23H27D3N2O2 and a molecular weight of 369.51 . It is used for research purposes and is not intended for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of “1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3” is defined by its molecular formula, C23H27D3N2O2 . The structure likely includes a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3” are largely undefined in the available sources. Its molecular weight is 369.51 , but other properties such as melting point, boiling point, solubility, and stability are not provided.

Safety And Hazards

The safety data sheet for “1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3” indicates that it is for research use only and is not intended for diagnostic or therapeutic use . Specific hazards or safety precautions are not mentioned . As with all chemicals, it should be handled with appropriate safety measures.

properties

IUPAC Name

N-[1-benzyl-4-(trideuteriomethoxymethyl)piperidin-4-yl]-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-3-22(26)25(21-12-8-5-9-13-21)23(19-27-2)14-16-24(17-15-23)18-20-10-6-4-7-11-20/h4-13H,3,14-19H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGNIZMZYKGGHY-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CC3=CC=CC=C3)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OCC1(CCN(CC1)CC2=CC=CC=C2)N(C3=CC=CC=C3)C(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3

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